molecular formula C16H18N2NaO9S B014139 Sulfo-SMCC CAS No. 92921-24-9

Sulfo-SMCC

Cat. No. B014139
M. Wt: 437.4 g/mol
InChI Key: VRMVBDHSLMDJAD-UHFFFAOYSA-N
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Patent
US05728369

Procedure details

Sulfo-SMCC (1 eq.)(Pierce Chemical Co., Rockford, Ill.) is dissolved in sodium acetate buffer (pH 7) and ethylenediamine dihydrochloride (5 eq.) is added. The reaction is monitored by TLC visualized with fluorescamine. When reaction is complete the reaction mixture is applied directly to a C18 reverse-phase HPLC column and eluted with a gradient of acetonitrile in triethanolamine/water, pH 7. The excess ethylene diamine elutes at the solvent front, followed by the desired product. A small amount of double coupled material formed by the condensation of one molecule of ethylenediamine with two molecules of sulfo-SMCC elutes last. The desired material is characterized by 1H NMR and IR spectroscopy, mass spectrometry, and elemental analysis.
Name
Sulfo-SMCC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:6]([CH2:7][N:8]2[C:13](=[O:14])[CH:12]=[CH:11][C:9]2=[O:10])[CH2:5][CH2:4][CH:3]([C:15]([O:17][N:18]2[C:23](=[O:24])[CH:22]([S:25]([O-:28])(=[O:27])=[O:26])[CH2:21][C:19]2=[O:20])=[O:16])[CH2:2]1.[Na+:29].Cl.Cl.[CH2:32]([NH2:35])[CH2:33][NH2:34].C1C=CC(C2C(=O)C3(OC(=O)C4C3=CC=CC=4)OC=2)=CC=1>C([O-])(=O)C.[Na+]>[CH2:32]([NH2:35])[CH2:33][NH2:34].[CH2:1]1[CH:6]([CH2:7][N:8]2[C:9](=[O:10])[CH:11]=[CH:12][C:13]2=[O:14])[CH2:5][CH2:4][CH:3]([C:15]([O:17][N:18]2[C:23](=[O:24])[CH:22]([S:25]([O-:28])(=[O:27])=[O:26])[CH2:21][C:19]2=[O:20])=[O:16])[CH2:2]1.[Na+:29] |f:0.1,2.3.4,6.7,9.10|

Inputs

Step One
Name
Sulfo-SMCC
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.C(CN)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)C2=COC3(C2=O)C4=CC=CC=C4C(=O)O3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When reaction
WASH
Type
WASH
Details
eluted with a gradient of acetonitrile in triethanolamine/water, pH 7

Outcomes

Product
Name
Type
product
Smiles
C(CN)N
Name
Type
product
Smiles
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05728369

Procedure details

Sulfo-SMCC (1 eq.)(Pierce Chemical Co., Rockford, Ill.) is dissolved in sodium acetate buffer (pH 7) and ethylenediamine dihydrochloride (5 eq.) is added. The reaction is monitored by TLC visualized with fluorescamine. When reaction is complete the reaction mixture is applied directly to a C18 reverse-phase HPLC column and eluted with a gradient of acetonitrile in triethanolamine/water, pH 7. The excess ethylene diamine elutes at the solvent front, followed by the desired product. A small amount of double coupled material formed by the condensation of one molecule of ethylenediamine with two molecules of sulfo-SMCC elutes last. The desired material is characterized by 1H NMR and IR spectroscopy, mass spectrometry, and elemental analysis.
Name
Sulfo-SMCC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:6]([CH2:7][N:8]2[C:13](=[O:14])[CH:12]=[CH:11][C:9]2=[O:10])[CH2:5][CH2:4][CH:3]([C:15]([O:17][N:18]2[C:23](=[O:24])[CH:22]([S:25]([O-:28])(=[O:27])=[O:26])[CH2:21][C:19]2=[O:20])=[O:16])[CH2:2]1.[Na+:29].Cl.Cl.[CH2:32]([NH2:35])[CH2:33][NH2:34].C1C=CC(C2C(=O)C3(OC(=O)C4C3=CC=CC=4)OC=2)=CC=1>C([O-])(=O)C.[Na+]>[CH2:32]([NH2:35])[CH2:33][NH2:34].[CH2:1]1[CH:6]([CH2:7][N:8]2[C:9](=[O:10])[CH:11]=[CH:12][C:13]2=[O:14])[CH2:5][CH2:4][CH:3]([C:15]([O:17][N:18]2[C:23](=[O:24])[CH:22]([S:25]([O-:28])(=[O:27])=[O:26])[CH2:21][C:19]2=[O:20])=[O:16])[CH2:2]1.[Na+:29] |f:0.1,2.3.4,6.7,9.10|

Inputs

Step One
Name
Sulfo-SMCC
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.C(CN)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)C2=COC3(C2=O)C4=CC=CC=C4C(=O)O3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When reaction
WASH
Type
WASH
Details
eluted with a gradient of acetonitrile in triethanolamine/water, pH 7

Outcomes

Product
Name
Type
product
Smiles
C(CN)N
Name
Type
product
Smiles
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05728369

Procedure details

Sulfo-SMCC (1 eq.)(Pierce Chemical Co., Rockford, Ill.) is dissolved in sodium acetate buffer (pH 7) and ethylenediamine dihydrochloride (5 eq.) is added. The reaction is monitored by TLC visualized with fluorescamine. When reaction is complete the reaction mixture is applied directly to a C18 reverse-phase HPLC column and eluted with a gradient of acetonitrile in triethanolamine/water, pH 7. The excess ethylene diamine elutes at the solvent front, followed by the desired product. A small amount of double coupled material formed by the condensation of one molecule of ethylenediamine with two molecules of sulfo-SMCC elutes last. The desired material is characterized by 1H NMR and IR spectroscopy, mass spectrometry, and elemental analysis.
Name
Sulfo-SMCC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethylenediamine
Name
sulfo-SMCC

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:6]([CH2:7][N:8]2[C:13](=[O:14])[CH:12]=[CH:11][C:9]2=[O:10])[CH2:5][CH2:4][CH:3]([C:15]([O:17][N:18]2[C:23](=[O:24])[CH:22]([S:25]([O-:28])(=[O:27])=[O:26])[CH2:21][C:19]2=[O:20])=[O:16])[CH2:2]1.[Na+:29].Cl.Cl.[CH2:32]([NH2:35])[CH2:33][NH2:34].C1C=CC(C2C(=O)C3(OC(=O)C4C3=CC=CC=4)OC=2)=CC=1>C([O-])(=O)C.[Na+]>[CH2:32]([NH2:35])[CH2:33][NH2:34].[CH2:1]1[CH:6]([CH2:7][N:8]2[C:9](=[O:10])[CH:11]=[CH:12][C:13]2=[O:14])[CH2:5][CH2:4][CH:3]([C:15]([O:17][N:18]2[C:23](=[O:24])[CH:22]([S:25]([O-:28])(=[O:27])=[O:26])[CH2:21][C:19]2=[O:20])=[O:16])[CH2:2]1.[Na+:29] |f:0.1,2.3.4,6.7,9.10|

Inputs

Step One
Name
Sulfo-SMCC
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.C(CN)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)C2=COC3(C2=O)C4=CC=CC=C4C(=O)O3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When reaction
WASH
Type
WASH
Details
eluted with a gradient of acetonitrile in triethanolamine/water, pH 7

Outcomes

Product
Name
ethylenediamine
Type
product
Smiles
C(CN)N
Name
sulfo-SMCC
Type
product
Smiles
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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